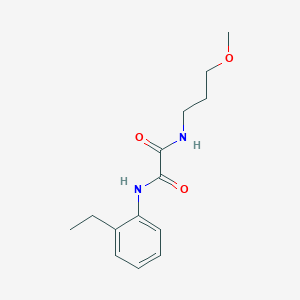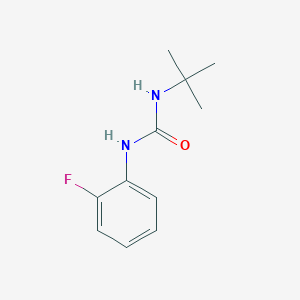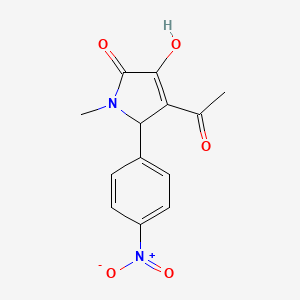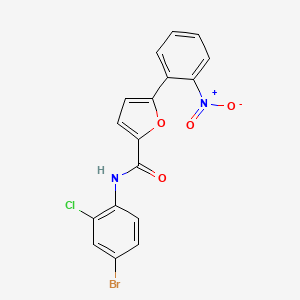![molecular formula C17H21FN2O B5124861 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B5124861.png)
3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-fluorobenzyl chloride with piperidine under basic conditions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the oxazole ring using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various substituted derivatives of the fluorophenyl group.
科学的研究の応用
3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in targeting neurological pathways.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction due to its structural similarity to known bioactive molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity to these receptors, modulating their activity and influencing downstream signaling pathways.
類似化合物との比較
Similar Compounds
3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine ring instead of an oxazole ring.
4-[(4-Fluorophenyl)methyl]piperidine: A simpler compound lacking the oxazole ring.
Uniqueness
The presence of both the piperidine and oxazole rings in 3-[[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole provides a unique structural framework that enhances its binding affinity and specificity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c1-13-10-17(19-21-13)12-20-8-6-15(7-9-20)11-14-2-4-16(18)5-3-14/h2-5,10,15H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQJLLEJGZPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)

![ethyl 4-[(4Z)-4-[(3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5124827.png)

![1-(2-Chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5124837.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine](/img/structure/B5124880.png)

![2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B5124889.png)
